![molecular formula C7H12N2O2 B13486664 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diazabicyclo[321]octane-1-carboxylic acid is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the use of pyroglutamic acid methyl esters as the starting material. The synthetic route includes the following steps :
BOC Protection: Pyroglutamic acid methyl esters react with BOC anhydride in the presence of 4-dimethylaminopyridine to form tert-butyl pyroglutamic acid methyl esters.
Reduction: The protected ester is reduced using sodium triethylborohydride or diisobutyl aluminium hydride to obtain N-tertbutyloxycarbonyl-5-hydroxypyrrolidine-2-carboxylate methyl ester.
Cyclization: The hydroxypyrrolidine ester undergoes cyclization in the presence of boron trifluoride etherate to form N-tertbutyloxycarbonyl-5-cyanopyrrolidine-2-carboxylate methyl ester.
Hydrogenation: The cyanopyrrolidine ester is hydrogenated using Raney nickel as a catalyst to yield N-tertbutyloxycarbonyl-5-aminomethylpyrrolidine-2-carboxylate methyl ester.
Final Step: The final step involves the reaction under alkaline conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Wissenschaftliche Forschungsanwendungen
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This inhibition can lead to cell death in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid can be compared to other bicyclic compounds such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities, including their use as pharmaceuticals.
Diazabicyclo[2.2.2]octane: This compound has a different ring structure but also contains nitrogen atoms and is used in various chemical reactions and as a catalyst.
The uniqueness of this compound lies in its specific ring structure and the presence of carboxylic acid functionality, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c10-6(11)7-2-1-5(9-7)3-8-4-7/h5,8-9H,1-4H2,(H,10,11) |
InChI-Schlüssel |
GXKSMVMNDVCHKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNCC1N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


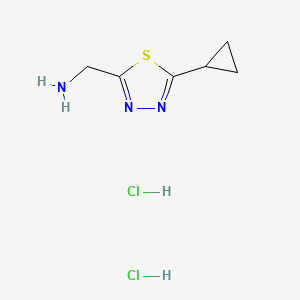
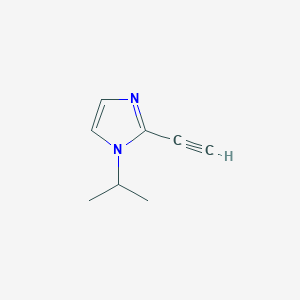


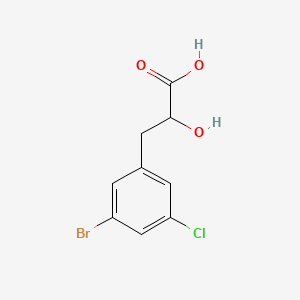

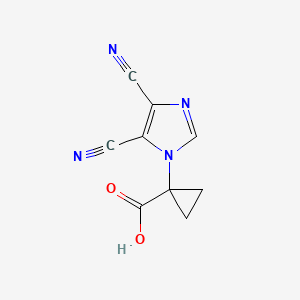

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
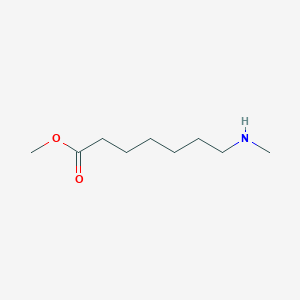

![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)


